MFCD03529367
Description
This absence limits a direct analysis of its properties. However, the evidence provides robust methodologies and examples for comparing structurally or functionally similar compounds, which can serve as a framework for hypothetical comparisons .
Properties
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-7-9-15(10-8-13)24(20,21)16(12-19)11-14-5-4-6-17(22-2)18(14)23-3/h4-11H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVYAAWSFLBED-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03529367 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MFCD03529367 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the desired transformation. For example:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
MFCD03529367 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03529367 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Framework for Comparing Similar Compounds
The comparison of chemical compounds typically involves structural features (e.g., functional groups, metal centers), physicochemical properties (e.g., solubility, logP), and functional applications (e.g., catalytic activity, biological targets). Below, we illustrate this framework using analogous compounds from the evidence.
Example from : CAS 1533-03-5 (MFCD00039227)
This compound, 3'-(trifluoromethyl)propiophenone, has a molecular formula of C10H9F3O and is structurally compared to:
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (similarity score: 1.00)
1-(4-(Trifluoromethyl)phenyl)propan-1-one (similarity score: 0.95)
| Property | MFCD00039227 | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 1-(4-(Trifluoromethyl)phenyl)propan-1-one |
|---|---|---|---|
| Molecular Formula | C10H9F3O | C11H6F6O | C10H9F3O |
| Molecular Weight | 202.17 g/mol | 264.16 g/mol | 202.17 g/mol |
| LogP (XLOGP3) | 2.15 | 3.52 | 2.15 |
| TPSA | 17.07 Ų | 17.07 Ų | 17.07 Ų |
| BBB Permeability | Yes | No | Yes |
| Synthetic Accessibility | 2.07 | 3.45 | 2.07 |
Key Differences :
- The bis-trifluoromethyl derivative (C11H6F6O) exhibits higher lipophilicity (LogP 3.52) and reduced BBB permeability due to steric hindrance .
- Both mono-substituted analogs (MFCD00039227 and 1-(4-TFMP)propan-1-one) share identical molecular weights but differ in synthetic accessibility due to substitution patterns .
Functional Similarity: Case Study from
CAS 1046861-20-4 (MFCD13195646) , a boronic acid derivative (C6H5BBrClO2), is functionally compared to:
(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)
(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71)
| Property | MFCD13195646 | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C6H5BBrClO2 | C6H4BBrClO2 | C6H3BBrCl2O2 |
| Molecular Weight | 235.27 g/mol | 221.26 g/mol | 255.26 g/mol |
| LogP (XLOGP3) | 2.15 | 2.87 | 3.12 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Applications | Suzuki-Miyaura coupling | Cross-coupling reactions | Polymer synthesis |
Structural vs. Functional Similarity: Insights from
CAS 57335-86-1 (MFCD07186391), a chloro-substituted indole derivative (C10H8ClNO), is structurally similar to 5-chloro-3-methyl-1H-indole-2-carbaldehyde (similarity score: 0.93) but functionally akin to 2-methyl-1H-indole-3-carbaldehyde (similarity score: 0.88).
| Property | MFCD07186391 | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | 2-Methyl-1H-indole-3-carbaldehyde |
|---|---|---|---|
| Molecular Formula | C10H8ClNO | C10H8ClNO | C10H9NO |
| Melting Point | 148–150°C | 162–164°C | 120–122°C |
| CYP Inhibition | No | Yes (CYP2D6, IC50: 12 µM) | No |
| Leadlikeness | 1.0 | 0.5 | 1.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
